molecular formula C15H18N2O3S B4239548 4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B4239548
M. Wt: 306.4 g/mol
InChI Key: SFAZKJQBYLWAMV-UHFFFAOYSA-N
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Description

4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a benzofuran ring, and several functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions The process begins with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions The benzofuran ring is then introduced through a series of reactions involving aromatic substitution and cyclization

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-5,7-dihydro-4H-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-8-11-9(18)6-15(2,3)7-10(11)20-12(8)13(19)17-14-16-4-5-21-14/h4-5,9,18H,6-7H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAZKJQBYLWAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Reactant of Route 2
4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Reactant of Route 3
4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Reactant of Route 4
4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Reactant of Route 6
4-hydroxy-3,6,6-trimethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

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